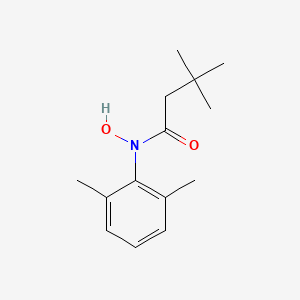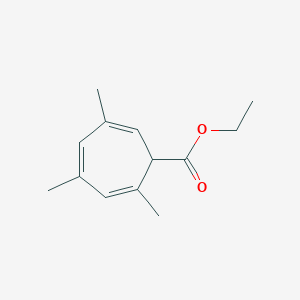
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester is an organic compound with a unique structure characterized by a seven-membered ring with three double bonds and a carboxylic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester typically involves the reaction of cycloheptatriene derivatives with appropriate reagents to introduce the carboxylic acid ester group. One common method involves the esterification of 2,4,6-trimethylcycloheptatriene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptatriene derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Cycloheptatriene-1-carboxylic acid, 1-phenyl-, ethyl ester
- 1,3,5-Cycloheptatriene-7-carboxylic acid
- Cyclohepta-2,4,6-triene-1-carboxylic acid
Uniqueness
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester is unique due to the presence of three methyl groups on the cycloheptatriene ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
651046-46-7 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
ethyl 2,4,6-trimethylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C13H18O2/c1-5-15-13(14)12-8-10(3)6-9(2)7-11(12)4/h6-8,12H,5H2,1-4H3 |
Clave InChI |
FBKRTAWEKDAJGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)



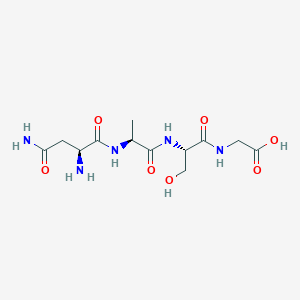
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
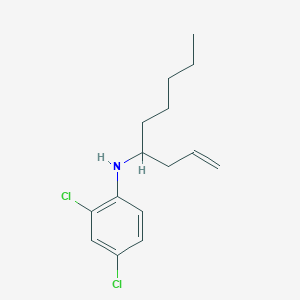
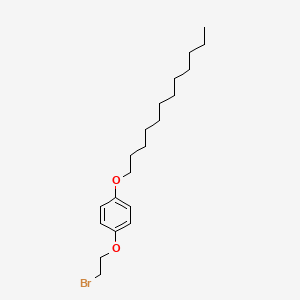
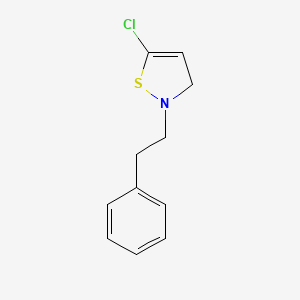
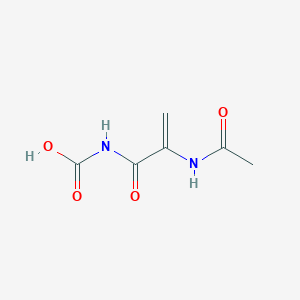
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
